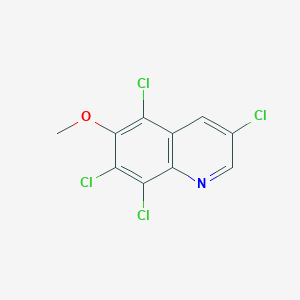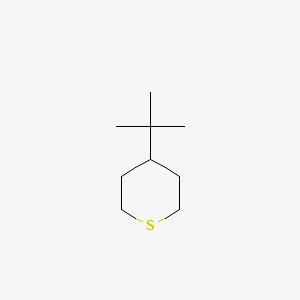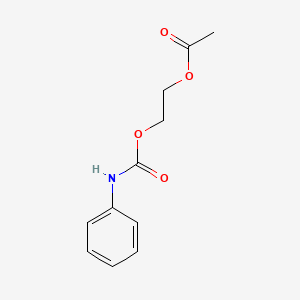
2-(Phenylcarbamoyloxy)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylcarbamoyloxy)ethyl acetate is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.225 g/mol . It is known for its unique chemical structure, which includes a phenylcarbamoyloxy group attached to an ethyl acetate moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylcarbamoyloxy)ethyl acetate typically involves the reaction of 2-hydroxyethyl acetate with phenyl isocyanate in the presence of a catalyst such as dibutyltin dilaurate . The reaction is carried out in an ethyl acetate solvent at low temperatures to ensure the stability of the reactants and products. The crude product is then purified through recrystallization using a mixture of hexanes and ethyl acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylcarbamoyloxy)ethyl acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The ester group can be hydrolyzed under basic conditions to form the corresponding carboxylate and alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Hydrolysis: Phenylcarbamate and ethyl alcohol.
Oxidation: Phenylcarbamic acid and acetic acid.
Reduction: Phenylcarbamoyloxyethanol.
Scientific Research Applications
2-(Phenylcarbamoyloxy)ethyl acetate is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Phenylcarbamoyloxy)ethyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling processes .
Comparison with Similar Compounds
2-(Phenylcarbamoyloxy)ethyl acetate can be compared with other similar compounds, such as:
Phenylcarbamate esters: These compounds share a similar structure but differ in the ester moiety, leading to variations in their chemical and biological properties.
Ethyl carbamates: These compounds have a similar ester group but lack the phenylcarbamoyloxy group, resulting in different reactivity and applications.
Properties
CAS No. |
5396-70-3 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-(phenylcarbamoyloxy)ethyl acetate |
InChI |
InChI=1S/C11H13NO4/c1-9(13)15-7-8-16-11(14)12-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14) |
InChI Key |
TWJSYGYUQYXCCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


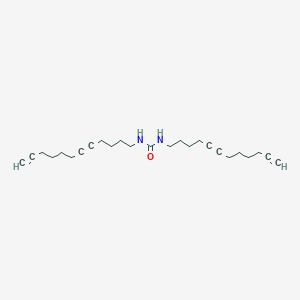

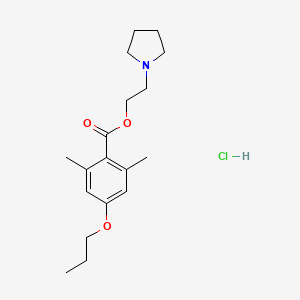
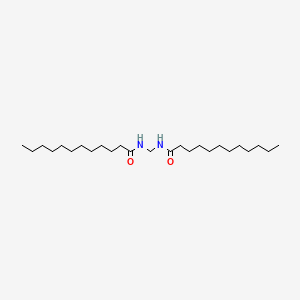
![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)
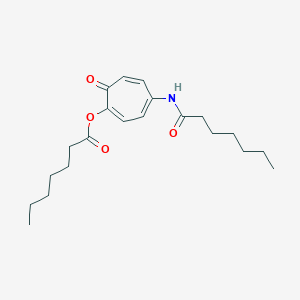
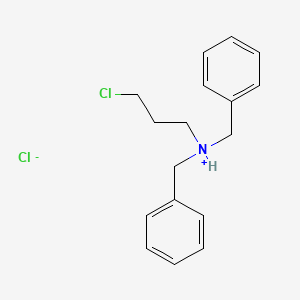
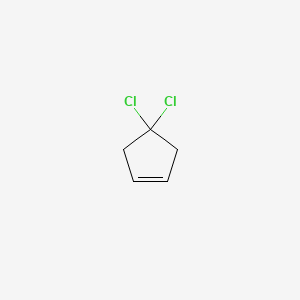
![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)
![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)
